molecular formula C24H19Cl2N3O2 B2758422 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione CAS No. 1030937-43-9

2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2758422
CAS No.: 1030937-43-9
M. Wt: 452.34
InChI Key: UYISFUVLYQSVAN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a naphthalene-1,4-dione group, a piperidine ring, and a pyrazole ring. These groups are common in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Similar compounds have been involved in reactions like protodeboronation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its density, boiling point, vapor pressure, and other properties .

Scientific Research Applications

Anticonvulsant Activity

Research by Ghareb et al. (2017) focused on the synthesis and preliminary anticonvulsant activity evaluation of novel derivatives, including those related to naphthalene-1,4-dione. The study involved pharmacological evaluation and molecular modeling to identify potential anticonvulsant agents, demonstrating the significant delay in the onset of convulsion and prolongation of survival time in vivo, indicating CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors.

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and the development of pharmacophore models for receptor ligands. This research Shim et al. (2002) highlights the compound's potential in studying receptor-ligand interactions and contributing to the understanding of the structural basis of antagonist activity at cannabinoid receptors.

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors, demonstrating remarkable selectivity towards Cu2+ ions. This study Gosavi-Mirkute et al. (2017) showcases the application of naphthalene-1,4-dione derivatives in developing sensitive and selective sensors for environmental and analytical chemistry.

Biological Activities

Research into novel compounds containing lawsone, including naphthalene-1,4-dione derivatives, revealed their potential in antioxidant and antitumor activities. Hassanien et al. (2022) explored these compounds for their biological applications, emphasizing their utility in developing therapeutic agents Hassanien et al. (2022).

Antifungal and Antibacterial Agents

Tandon et al. (2010) synthesized nitrogen and sulfur-containing hetero-1,4-naphthoquinones, evaluating their potential as antifungal and antibacterial agents. This research Tandon et al. (2010) provides insights into the development of new antimicrobial drugs, highlighting the versatility of naphthalene-1,4-dione derivatives in pharmaceutical chemistry.

Properties

IUPAC Name

2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2/c25-16-7-5-14(6-8-16)19-13-20(28-27-19)15-9-11-29(12-10-15)22-21(26)23(30)17-3-1-2-4-18(17)24(22)31/h1-8,13,15H,9-12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYISFUVLYQSVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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